molecular formula C24H16O4 B13778586 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid

3,3'-(Naphthalene-2,7-diyl)dibenzoic acid

Cat. No.: B13778586
M. Wt: 368.4 g/mol
InChI Key: VZGYHVYWXYNSNX-UHFFFAOYSA-N
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Description

3,3’-(Naphthalene-2,7-diyl)dibenzoic acid is an organic compound with the molecular formula C24H16O4 and a molecular weight of 368.38 g/mol It is characterized by the presence of two benzoic acid groups attached to a naphthalene core at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Naphthalene-2,7-diyl)dibenzoic acid typically involves the reaction of naphthalene derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of 3,3’-(Naphthalene-2,7-diyl)dibenzoic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Naphthalene-2,7-diyl)dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

3,3’-(Naphthalene-2,7-diyl)dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(Naphthalene-2,7-diyl)dibenzoic acid involves its interaction with molecular targets through its aromatic and carboxylic acid groups. These interactions can influence various pathways, such as enzyme inhibition or activation, and binding to specific receptors. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Naphthalene-2,3-diyl)dibenzoic acid: Similar structure but different positions of the benzoic acid groups.

    4,4’-(Naphthalene-2,7-diyl)dibenzoic acid: Another positional isomer with different properties.

    3,3’-(Biphenyl-4,4’-diyl)dibenzoic acid: Similar framework but with a biphenyl core instead of naphthalene.

Uniqueness

3,3’-(Naphthalene-2,7-diyl)dibenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

3-[7-(3-carboxyphenyl)naphthalen-2-yl]benzoic acid

InChI

InChI=1S/C24H16O4/c25-23(26)20-5-1-3-16(11-20)18-9-7-15-8-10-19(14-22(15)13-18)17-4-2-6-21(12-17)24(27)28/h1-14H,(H,25,26)(H,27,28)

InChI Key

VZGYHVYWXYNSNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C=CC(=C3)C4=CC(=CC=C4)C(=O)O

Origin of Product

United States

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